molecular formula C19H13ClFNO3S2 B11470879 3-[(4-chlorophenyl)sulfonyl]-7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-[(4-chlorophenyl)sulfonyl]-7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11470879
M. Wt: 421.9 g/mol
InChI Key: ZWFZANOZPLGGOS-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-7-(4-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-7-(4-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactions. One common approach is to start with the thienopyridine core, which can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-7-(4-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-7-(4-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-(4-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and fluorophenyl groups can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions can affect various cellular processes, making the compound valuable for studying biochemical mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorobenzenesulfonyl)-7-(4-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its combination of a thienopyridine core with both chlorobenzenesulfonyl and fluorophenyl groups. This unique structure imparts specific chemical properties and potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H13ClFNO3S2

Molecular Weight

421.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-7-(4-fluorophenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C19H13ClFNO3S2/c20-12-3-7-14(8-4-12)27(24,25)16-10-26-19-15(9-17(23)22-18(16)19)11-1-5-13(21)6-2-11/h1-8,10,15H,9H2,(H,22,23)

InChI Key

ZWFZANOZPLGGOS-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O)C4=CC=C(C=C4)F

Origin of Product

United States

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